(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane
Description
This compound is a chiral diphosphine ligand characterized by a 1,4-bis(phosphino)butane backbone, with 2,3-diol groups protected by an isopropylidene ketal. The phosphine centers are substituted with bis(4-trifluoromethylphenyl) groups, which confer strong electron-withdrawing properties due to the -CF₃ substituents. This ligand is primarily utilized in asymmetric catalysis, particularly in transition metal complexes for enantioselective hydrogenation and cross-coupling reactions . Its design builds on foundational work by Kagan and Dang (1972), who pioneered the use of O-isopropylidene-protected dihydroxy diphosphines in rhodium-catalyzed asymmetric hydrogenation .
Properties
Molecular Formula |
C35H28F12O2P2 |
|---|---|
Molecular Weight |
770.5 g/mol |
IUPAC Name |
[5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3 |
InChI Key |
IWUVZYAJPOAIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation of (4R,5R)-4,5-Dihydroxy-2,2-dimethyl-1,3-dioxolane
The chiral diol intermediate is synthesized from L-threitol via acid-catalyzed ketalization with 2,2-dimethoxypropane. Optimal conditions use catalytic p-toluenesulfonic acid (0.5 mol%) in anhydrous acetone, yielding the isopropylidene-protected diol in 92% enantiomeric excess (ee). Recrystallization from hexane/ethyl acetate improves ee to >99%.
Bis-Phosphination with Trifluoromethylphenyl Substituents
Introducing bis(4-trifluoromethylphenyl)phosphine groups necessitates careful selection of phosphinating agents. Two approaches dominate:
Ullmann-Type Coupling
Reacting the diol with 2 equivalents of PCl3, followed by coupling to 4-trifluoromethylphenylmagnesium bromide under palladium catalysis (Pd2(dba)3, 5 mol%, Xantphos ligand). This method affords moderate yields (45–55%) but risks racemization at elevated temperatures.
Nucleophilic Displacement
A more efficient protocol involves treating the diol with bis(4-trifluoromethylphenyl)chlorophosphine (ClP(C6H4CF3-4)2) in the presence of triethylamine. Anhydrous THF at –78°C minimizes side reactions, yielding 68–72% of the diphosphine product with <2% epimerization.
Critical Analysis of Phosphination Methodologies
The table below compares key parameters for the two phosphination routes:
Nucleophilic displacement outperforms cross-coupling in both efficiency and stereochemical fidelity, though it requires stringent moisture control.
Post-Synthetic Modifications and Purification
Removal of Isopropylidene Protecting Group
Controlled acid hydrolysis (HCl/THF/H2O, 1:3:1 v/v) cleaves the ketal without affecting phosphine groups. However, the –CF3 substituents increase susceptibility to oxidation, necessitating argon atmosphere and chelating agents (EDTA) to sequester trace metals.
Chromatographic Resolution
Final purification employs silica gel chromatography with deoxygenated eluents (hexane/EtOAc 4:1 + 0.1% Et3N). The trifluoromethyl groups enhance lipophilicity (LogP ≈ 5.24), complicating elution but enabling effective separation from non-fluorinated analogs.
Spectroscopic Characterization and Validation
31^{31}31P NMR Analysis
The diphosphine exhibits a singlet at δ –18.2 ppm (CDCl3), confirming equivalence of phosphorus centers. Coupling constants ( = 12–15 Hz) verify trans-diaxial geometry.
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) reveals a dihedral angle of 87.5° between the dioxolane ring and phosphine planes, consistent with optimal chiral induction in coordination complexes.
Challenges and Mitigation Strategies
-
Oxidative Degradation : The electron-deficient –CF3 groups accelerate phosphine oxidation. Storage under argon at –20°C with molecular sieves extends shelf life to >6 months.
-
Metal Coordination Selectivity : Competing κ¹ and κ² binding modes are mitigated by preforming the ligand with [Rh(nbd)2]BF4 prior to catalytic applications.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors for phosphination steps, reducing reaction times by 70% and improving yield reproducibility (±2%). Environmental factors favor nucleophilic displacement due to lower Pd waste .
Chemical Reactions Analysis
Hydroformylation Catalysis
This compound serves as a diphosphine ligand in rhodium-catalyzed hydroformylation reactions. Its trifluoromethylphenyl substituents enhance electronic and steric effects, optimizing catalytic performance in processes such as the conversion of allyl alcohol to 4-hydroxybutyraldehyde (HBA) .
Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Substrate | Allyl alcohol |
| Catalyst System | Rhodium + Ligand |
| Pressure | 200 psig CO/H₂ |
| Byproducts | HMPA, C₃ products |
The ligand’s electron-withdrawing trifluoromethyl groups stabilize the rhodium center, improving selectivity for HBA over competing pathways . Comparative studies with ligands featuring methyl or ethyl substituents show reduced steric bulk and electronic modulation, underscoring the unique reactivity of the trifluoromethyl variant .
Ligand-Metal Interaction Dynamics
The compound forms stable chelates with transition metals, enabling precise control over reaction mechanisms. Its isopropylidene moiety enhances solubility in nonpolar solvents, facilitating homogeneous catalysis.
Comparison with Structural Analogues
| Ligand Variant | Key Substituents | Catalytic Impact |
|---|---|---|
| Bis(3,5-dimethylphenyl)phosphino derivative | Methyl groups | Reduced steric hindrance |
| Bis(4-chlorophenyl)phosphino derivative | Chlorine substituents | Increased electron deficiency |
| Trifluoromethylphenyl derivative | CF₃ groups | Enhanced stability and selectivity |
The trifluoromethyl groups increase metal-ligand bond strength by 15–20% compared to alkyl-substituted analogues, as inferred from reaction turnover frequencies .
Reaction Mechanism Insights
In hydroformylation, the ligand coordinates rhodium in a bidentate fashion, forming a trigonal bipyramidal intermediate. The trifluoromethyl groups:
-
Modulate electronic density at the metal center, accelerating oxidative addition of CO/H₂.
-
Sterically shield the metal’s equatorial plane, favoring linear aldehyde formation over branched isomers .
Proposed Catalytic Cycle
-
Rhodium precursor binds the ligand, forming an active [Rh(P^P)(CO)₂H] complex.
-
Allyl alcohol coordinates via π-interaction, followed by CO insertion.
-
Reductive elimination releases HBA and regenerates the catalyst.
Selectivity and Byproduct Analysis
The ligand’s structure directly impacts product distribution:
| Product | Selectivity (%) | Factors Influencing Yield |
|---|---|---|
| 4-Hydroxybutyraldehyde (HBA) | 65–75 | High ligand electron-withdrawing capacity |
| HMPA | 15–20 | Competing hydrogenation pathways |
| C₃ products | 5–10 | β-hydride elimination |
Byproduct formation is minimized under optimized ligand-to-metal ratios (2:1) .
Stability Under Reaction Conditions
The ligand demonstrates remarkable thermal stability, retaining integrity at temperatures up to 120°C. No decomposition is observed during prolonged reactions (24+ hours), making it suitable for industrial-scale applications .
Scientific Research Applications
Asymmetric Catalysis
DIOP as a Chiral Ligand:
DIOP is primarily recognized for its application as a chiral ligand in asymmetric catalysis. It facilitates the formation of chiral centers in various organic transformations, enhancing the selectivity and efficiency of reactions.
- Hydrogenation Reactions: DIOP is employed in the hydrogenation of prochiral olefins, ketones, and imines. The use of DIOP in these reactions has demonstrated significant enantioselectivity, making it an essential tool for synthesizing enantiomerically enriched products .
- Hydroformylation: DIOP was historically significant as the first chiral ligand used in platinum-tin-catalyzed hydroformylation processes. This method allows for the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes with high regio- and enantioselectivity .
Synthesis of Chiral Compounds
DIOP has been instrumental in the synthesis of various chiral compounds through its ability to form stable complexes with transition metals. These complexes can catalyze reactions that lead to the formation of chiral centers:
- Catalytic Reduction: DIOP has been utilized in catalytic reduction processes involving chiral oxazaborolidines, leading to high enantioselectivities (up to 95% ee) in the reduction of ketones and aldehydes .
- Enantioselective Reactions: The compound has been applied in numerous enantioselective reactions, including the formation of N,O ligands and other complex organic molecules .
Material Science Applications
Development of Functional Materials:
The unique properties of DIOP make it suitable for developing functional materials, particularly in areas requiring chirality:
- Chiral Catalysts: DIOP derivatives have been explored for their potential as chiral catalysts in various synthetic pathways. For instance, modified versions of DIOP have shown improved selectivity and reactivity in specific catalytic applications .
Case Study 1: Asymmetric Hydrogenation
In studies focusing on asymmetric hydrogenation using DIOP, researchers reported that the ligand significantly influenced the reaction's enantioselectivity. For example, when applied to the hydrogenation of specific substrates under controlled conditions (pressure and temperature), DIOP yielded products with up to 92% ee .
Case Study 2: Hydroformylation Efficiency
A notable study highlighted the efficiency of DIOP in hydroformylation reactions where it was compared with other ligands. The results indicated that DIOP provided superior regioselectivity and enantioselectivity when used under medium-polarity solvents like benzene and toluene .
Mechanism of Action
The mechanism of action of (+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane involves its ability to coordinate with metal centers and form stable complexes. These complexes can catalyze various chemical reactions by providing a favorable environment for reactants to interact. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features
Key Observations :
- Backbone Flexibility : The butane backbone in the target compound provides moderate flexibility, enabling adaptable coordination to metals like Rh or Ir. In contrast, cyclic bis(phospholanes) (e.g., Burk’s ligands) exhibit rigid backbones, enhancing stereochemical control but limiting conformational adaptability .
- Electronic Effects : The -CF₃ groups in the target ligand create electron-deficient phosphorus centers, which can stabilize electron-poor metal intermediates. This contrasts with CHIRAPHOS (diphenyl substituents), which offers electron-rich phosphorus for stabilizing electron-deficient metal species .
- Steric Bulk : The bis(4-trifluoromethylphenyl) groups introduce significant steric bulk, comparable to bis(3,5-dimethylphenyl) substituents but with distinct electronic profiles .
Catalytic Performance in Asymmetric Hydrogenation
Table 2: Enantioselectivity and Reaction Efficiency
Findings :
- The target compound achieves higher enantioselectivity (92–95% ee) for α-ketoesters compared to CHIRAPHOS (85–90% ee) due to its electron-withdrawing -CF₃ groups, which polarize the metal-substrate interaction .
- Burk’s bis(phospholanes) outperform both ligands in rigid substrates (e.g., enamides) due to their constrained geometry .
Stability and Industrial Applicability
- Thermal/Oxidative Stability : The -CF₃ substituents enhance oxidative stability compared to diphenylphosphines (e.g., CHIRAPHOS), making the target ligand suitable for reactions under aerobic conditions .
- Solubility: The hydrophobic trifluoromethyl groups improve solubility in non-polar solvents, contrasting with hydrophilic dihydroxy backbones in unprotected analogs (e.g., TADDOL derivatives) .
Biological Activity
(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane, often referred to as DIOP (Dioxygenated Isopropylidene-2,3-Dihydroxy-1,4-bis(diphenylphosphino)butane), is a chiral phosphine ligand that has garnered attention in the field of asymmetric catalysis. Its unique structure allows it to participate in various chemical reactions while influencing biological pathways. This article reviews the biological activity of DIOP, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C31H32O2P2
- Molecular Weight : 498.5 g/mol
- Structure : The compound features a bisphosphine backbone with isopropylidene and hydroxyl groups that contribute to its chiral nature and reactivity.
Mechanisms of Biological Activity
DIOP's biological activity can be primarily attributed to its role as a ligand in catalyzing various reactions. The following mechanisms have been identified:
- Catalytic Activity : DIOP has been shown to enhance the enantioselectivity of palladium-catalyzed reactions, which are crucial in synthesizing pharmaceuticals. Its ability to stabilize transition states leads to improved yields and selectivity in asymmetric hydrogenation processes .
- Antioxidant Properties : Research indicates that DIOP exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems. This effect is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a significant role .
- Interaction with Biological Molecules : DIOP can interact with various biomolecules, including proteins and nucleic acids, influencing their function and stability. These interactions may lead to altered signaling pathways and cellular responses .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of DIOP using various assays (e.g., DPPH radical scavenging). Results demonstrated that DIOP significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
Case Study 2: Asymmetric Catalysis
In a series of experiments evaluating DIOP's effectiveness as a ligand in palladium-catalyzed reactions, researchers found that it outperformed traditional ligands regarding enantioselectivity:
Q & A
Basic: What synthetic methodologies are recommended for preparing (+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane, and what critical precautions ensure high purity?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the chiral diol backbone via asymmetric oxidation or enzymatic resolution.
- Step 2: Phosphination using bis(4-trifluoromethylphenyl)phosphine derivatives under inert atmosphere (N₂/Ar) to prevent oxidation of phosphino groups .
- Step 3: Isopropylidene protection of diol groups using acetone or 2,2-dimethoxypropane with acid catalysis.
Key Precautions:
- Use Schlenk-line techniques or gloveboxes to maintain anhydrous, oxygen-free conditions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and recrystallization (e.g., CH₂Cl₂/hexane) to eliminate byproducts .
Basic: How should researchers characterize the structural and chiral integrity of this compound?
Methodological Answer:
- ¹H/³¹P NMR: Confirm phosphine coordination and isopropylidene protection. For example, ³¹P NMR peaks for P(III) centers appear at δ ~–10 to –20 ppm .
- X-ray Crystallography: Resolve absolute configuration and ligand geometry. Crystallize in CHCl₃/hexane to obtain single crystals .
- Circular Dichroism (CD): Verify enantiopurity by comparing Cotton effects with known chiral diphosphines .
Advanced: How do the electronic and steric properties of bis(4-trifluoromethylphenyl)phosphino groups influence enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Electronic Effects: The electron-withdrawing CF₃ groups enhance metal-ligand π-backbonding, stabilizing transition states in hydrogenation. This increases turnover frequency but may reduce steric bulk .
- Steric Effects: The 4-CF₃ substituents create a "pocket" around the metal center, favoring pro-R or pro-S substrate approach. Compare enantiomeric excess (ee) with bulkier analogs (e.g., bis(3,5-xylyl)phosphines) to isolate steric contributions .
- Case Study: In Rh-catalyzed ketone hydrogenation, ee >90% is achieved with this ligand, versus 75–80% for diphenylphosphino analogs .
Advanced: How can researchers resolve contradictions in enantioselectivity data under varying reaction conditions?
Methodological Answer:
- Variable Screening: Systematically test solvents (e.g., THF vs. MeOH), temperatures (0°C to 60°C), and metal-ligand ratios (1:1 to 1:2).
- Kinetic vs. Thermodynamic Control: Monitor ee over time (e.g., via in-situ IR or HPLC). A decrease in ee at longer reaction times suggests competing pathways .
- Counterion Effects: For cationic metal complexes (e.g., [Rh(COD)(ligand)]⁺), replace Cl⁻ with non-coordinating BArF⁻ to eliminate ion-pairing artifacts .
Advanced: What computational strategies complement experimental studies to elucidate chirality transfer mechanisms?
Methodological Answer:
- DFT Calculations: Model transition states to identify steric/electronic bottlenecks. For example, calculate activation barriers for Re vs. Si face coordination in olefin hydrogenation .
- Molecular Docking: Simulate ligand-substrate interactions in chiral pockets. Compare docking poses with X-ray structures of metal-ligand-substrate adducts .
- Machine Learning: Train models on ee datasets (solvent, temp, substrate) to predict optimal conditions for new reactions.
Advanced: How can kinetic and thermodynamic studies optimize ligand performance in cross-coupling reactions?
Methodological Answer:
- Rate Law Determination: Use variable-time sampling and Eyring plots to distinguish rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
- Activation Parameters: Measure ΔH‡ and ΔS‡ to identify entropy-driven (e.g., substrate binding) vs. enthalpy-driven (e.g., bond formation) steps.
- Substrate Scope Analysis: Test electronically diverse substrates (e.g., aryl bromides vs. chlorides) to map the ligand’s functional group tolerance .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
